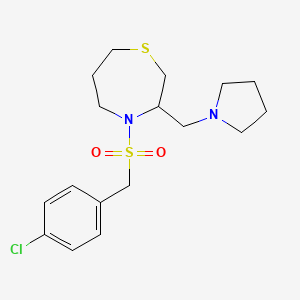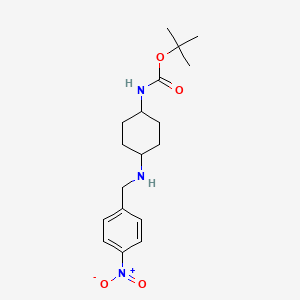![molecular formula C11H20N4O B2929565 N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine CAS No. 1989638-32-5](/img/structure/B2929565.png)
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a synthetic organic compound with a complex structure, primarily used in advanced chemical and pharmaceutical research. Its unique structure allows for a variety of chemical reactions and biological interactions, making it a compound of interest in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine involves several key steps:
Formation of the Pyrazole Ring: Synthesis begins with the formation of a pyrazole ring, typically using hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.
Construction of the Morpholine Ring: This involves the nucleophilic substitution reaction between an epoxide and a primary amine, followed by cyclization.
Chiral Resolution: Ensuring the correct (2S,3S) configuration requires specific catalysts or resolution techniques.
Industrial Production Methods
On an industrial scale, the production methods are scaled up with a focus on optimizing yield and purity. This involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To improve efficiency and consistency.
Crystallization and Recrystallization: For purifying the final product.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or catalytic systems.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst can reduce double bonds or other oxidized functionalities.
Substitution: The presence of nitrogen and oxygen atoms makes it susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substituting Agents: Halogenating agents for electrophilic substitutions, organolithium reagents for nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation: Formation of oxidized derivatives, possibly including ketones or aldehydes.
Reduction: Hydrogenated derivatives where double bonds or nitro groups are reduced.
Substitution: Derivatives with altered substituents depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
The compound is studied for its unique reactivity and stability, making it valuable for synthesizing other complex molecules.
Biology
Research explores its interaction with biological molecules, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
Industry
Used in the development of materials with specific properties, such as advanced polymers and coatings.
作用机制
Molecular Targets and Pathways
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine primarily interacts with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Mechanistic Insights
Its effects are mediated through specific molecular interactions, which can be studied using various biochemical and biophysical techniques.
相似化合物的比较
Similar Compounds
N-Methylmorpholine: Shares the morpholine backbone but lacks the pyrazole ring.
1-Methylpyrazole: Contains the pyrazole moiety but without the morpholine ring.
4-Methylmorpholine: Similar morpholine structure with different substituents.
Highlighting Uniqueness
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine's combination of the pyrazole and morpholine rings, along with specific chiral centers, provides distinct reactivity and biological activity, setting it apart from other related compounds.
Conclusion
This compound is a versatile and complex compound with broad applications in scientific research. Its unique structure allows it to undergo a variety of chemical reactions, interact with biological targets, and contribute to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUFGPKSXSYCA-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](N(CCO1)C)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
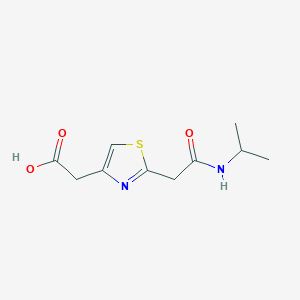
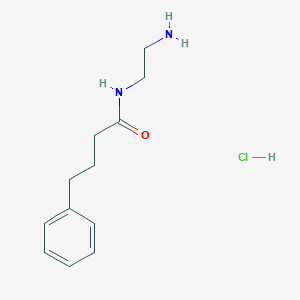
![N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2929485.png)
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)
![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)
![N-(4-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2929492.png)
![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2929494.png)
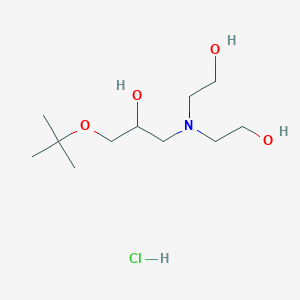
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
